molecular formula C19H27NO3 B2982275 (3-(4-methoxyphenyl)azepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone CAS No. 1797160-42-9

(3-(4-methoxyphenyl)azepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone

Cat. No.: B2982275
CAS No.: 1797160-42-9
M. Wt: 317.429
InChI Key: SCGFDKVZJXUANW-UHFFFAOYSA-N
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Description

(3-(4-Methoxyphenyl)azepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a hybrid structure combining an azepane ring with a tetrahydro-2H-pyran (thiopyran) moiety, both of which are privileged scaffolds in pharmaceutical development. The tetrahydro-2H-pyran ring is a common structural component in many biologically active molecules and natural products, known for its ability to improve solubility and metabolic stability . Compounds containing the tetrahydro-2H-pyran group have demonstrated promising biological activities in scientific research, including serving as core structures in the development of novel inhibitors for targets such as the transforming growth factor-β (TGF-β) type 1 receptor . The incorporation of the 4-methoxyphenyl substituent on the azepane ring may further modulate the compound's electronic properties and binding affinity, making it a valuable scaffold for exploring structure-activity relationships. This product is intended for research purposes such as hit-to-lead optimization, pharmacokinetic studies, and biochemical assay development. It is supplied as a high-purity material strictly for laboratory use. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

[3-(4-methoxyphenyl)azepan-1-yl]-(oxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3/c1-22-18-7-5-15(6-8-18)17-4-2-3-11-20(14-17)19(21)16-9-12-23-13-10-16/h5-8,16-17H,2-4,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGFDKVZJXUANW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(4-methoxyphenyl)azepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone (CAS Number: 1797160-42-9) is a novel organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H27NO3C_{19}H_{27}NO_3 with a molecular weight of 317.4 g/mol . The structure features an azepane ring and a tetrahydropyran moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₉H₂₇NO₃
Molecular Weight317.4 g/mol
CAS Number1797160-42-9

Research indicates that compounds similar to this compound may interact with various biological targets, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and cholesterol absorption.
  • Receptor Modulation : It could act as a modulator for certain receptors, influencing signal transduction pathways related to inflammation or pain.
  • Antioxidant Activity : The presence of methoxy groups in the phenyl ring suggests potential antioxidant properties, which could mitigate oxidative stress in cells.

In Vitro Studies

In vitro assays have shown that related compounds exhibit significant activity against various cancer cell lines. For example, studies have demonstrated that similar azepane derivatives can inhibit the proliferation of human breast cancer cells through apoptosis induction.

In Vivo Studies

Research involving animal models has indicated that compounds with structural similarities can effectively reduce serum cholesterol levels. A notable study demonstrated that a related compound lowered total plasma cholesterol in cholesterol-fed hamsters, showcasing potential therapeutic applications in hyperlipidemia management.

Case Studies

  • Cholesterol Absorption Inhibitors : A study published in PubMed highlighted the effectiveness of azetidinone derivatives in lowering cholesterol levels in vivo. The compound's mechanism was linked to the inhibition of intestinal cholesterol absorption pathways, suggesting a promising avenue for cardiovascular disease treatment .
  • Cancer Research : Another investigation focused on the anti-cancer properties of similar compounds, revealing their ability to induce cell cycle arrest and apoptosis in various cancer cell lines. These findings support further exploration into the therapeutic potential of this compound as an anti-cancer agent.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Evidence Source
(3-(4-Methoxyphenyl)azepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone (Target) Azepane + THP 4-Methoxyphenyl on azepane; THP ketone C₁₉H₂₅NO₃ ~327.4 (calc.) N/A
(4-Methoxyphenyl)(tetrahydro-2H-pyran-4-yl)methanone (25) Benzene + THP 4-Methoxyphenyl directly bonded to THP ketone C₁₈H₂₆O₄B 317.19 (HRMS)
A-834,735 Indole + THP 1-(THP-methyl)indole; tetramethylcyclopropylmethanone C₂₀H₂₅NO₂ ~335.4 (calc.)
(3-(Benzyloxy)phenyl)(tetrahydro-2H-pyran-4-yl)methanone Benzene + THP 3-Benzyloxyphenyl; THP ketone C₁₉H₂₀O₃ 296.4
UR-144 Indole + cyclopropane 1-Pentylindole; tetramethylcyclopropylmethanone C₂₁H₂₆N₂O ~322.4 (calc.)
(Tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanone Thiophene + THP Thiophene-2-yl; THP ketone C₁₀H₁₂O₂S ~196.3 (calc.)

Key Observations :

  • Azepane vs. Simpler Cores : The target compound’s azepane ring introduces conformational flexibility and a basic amine group, absent in simpler analogs like compound 25 . This may enhance interactions with biological targets requiring larger binding pockets.
  • Pharmacological Relevance: A-834,735 and UR-144 () are cannabinoid receptor agonists, suggesting the target compound’s THP and aromatic groups may similarly interact with lipid-binding receptors .

Physicochemical Properties

  • Solubility: Compound 25 (THP + 4-methoxyphenyl) exhibits an Rf value of 0.25 in hexane/ethyl acetate, indicating moderate polarity .

Pharmacological Potential

  • Cannabinoid Receptor Interaction: Structural similarity to A-834,735 and UR-144 suggests the target compound may bind to CB1/CB2 receptors. However, the azepane’s bulkiness could alter binding affinity compared to indole-based analogs .
  • Metabolic Stability : The THP group may enhance metabolic stability compared to furan or thiophene-containing analogs (e.g., ), as saturated rings resist oxidative degradation .

Q & A

Q. What are the recommended synthetic routes for (3-(4-methoxyphenyl)azepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone, and how can purity be optimized?

Methodological Answer :

  • Stepwise Synthesis : Begin with the preparation of the azepane and tetrahydropyran precursors. For example, the azepane ring can be synthesized via a Buchwald-Hartwig amination of 4-methoxyaniline with a bromo-cyclohexane derivative, followed by ring closure . The tetrahydropyran-4-ylmethanone moiety can be prepared via Friedel-Crafts acylation using a protected tetrahydropyran-4-carboxylic acid .
  • Coupling Strategy : Use a nucleophilic acyl substitution or metal-catalyzed cross-coupling (e.g., Pd-mediated) to link the azepane and tetrahydropyran moieties.
  • Purification : Employ gradient column chromatography (silica gel, hexane/ethyl acetate) to isolate intermediates. Final purity (>95%) can be confirmed via HPLC (C18 column, acetonitrile/water gradient) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer :

  • NMR Analysis : Use 1^1H and 13^13C NMR to confirm regiochemistry and substituent positions. For example, the methoxy group (4-methoxyphenyl) shows a singlet at ~3.8 ppm in 1^1H NMR, while the tetrahydropyran protons exhibit distinct splitting patterns .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can verify molecular weight (e.g., [M+H]+^+ at m/z 343.2).
  • X-ray Crystallography : Resolve ambiguities in stereochemistry by growing single crystals in ethyl acetate/hexane and analyzing lattice parameters (e.g., monoclinic P21/c space group) .

Advanced Research Questions

Q. How does stereochemistry at the azepane ring affect biological activity, and how can stereoisomers be resolved?

Methodological Answer :

  • Impact of Stereochemistry : The axial/equatorial orientation of the 4-methoxyphenyl group on the azepane ring may influence binding to targets (e.g., GPCRs or enzymes). Molecular docking studies (AutoDock Vina) can predict stereochemical preferences .
  • Resolution Methods : Use chiral HPLC (Chiralpak AD-H column) or enzymatic resolution with lipases (e.g., Candida antarctica) to separate enantiomers .

Q. What experimental conditions could lead to degradation of this compound, and how can stability be monitored?

Methodological Answer :

  • Degradation Pathways : Hydrolysis of the methanone group under acidic/basic conditions or photodegradation of the methoxyphenyl moiety.
  • Stabilization : Store at −20°C in amber vials under inert gas (N2_2). Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) with LC-MS to detect degradation products .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

Methodological Answer :

  • Substituent Variation : Replace the 4-methoxy group with electron-withdrawing (e.g., Cl) or donating (e.g., OH) groups to assess electronic effects. Synthesize analogs using Suzuki-Miyaura coupling for aryl modifications .
  • Bioactivity Assays : Test analogs against target proteins (e.g., kinase inhibition assays) and correlate results with computational descriptors (Hammett constants, logP) .

Q. What computational strategies are suitable for predicting this compound’s pharmacokinetic properties?

Methodological Answer :

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions.
  • Molecular Dynamics (MD) : Simulate binding modes in lipid bilayers (GROMACS) to assess membrane penetration .

Q. How should researchers address contradictions in biological activity data across studies?

Methodological Answer :

  • Source Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, discrepancies in IC50_{50} values may arise from differences in ATP concentrations in kinase assays.
  • Meta-Analysis : Use tools like RevMan to aggregate data and identify outliers. Validate findings via orthogonal assays (e.g., SPR vs. fluorescence polarization) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.